2-Bromo-3,5-difluorobenzonitrile
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Overview
Description
“2-Bromo-3,5-difluorobenzonitrile” is an organic compound with the molecular formula C7H2BrF2N . It has a molecular weight of 218 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3,5-difluorobenzonitrile” has been studied using various spectroscopic techniques . The InChI code for this compound is 1S/C7H2BrF2N/c8-7-4(3-11)1-2-5(9)6(7)10/h1-2H .Physical And Chemical Properties Analysis
“2-Bromo-3,5-difluorobenzonitrile” is a solid at room temperature . It has a molecular weight of 218 .Scientific Research Applications
Organic Synthesis
- A study highlights the use of 2-Bromo-3,5-difluorobenzonitrile in the synthesis of complex organic molecules. For instance, the halodeboronation of aryl boronic acids was facilitated by a scalable synthesis process, demonstrating its utility in organic chemistry (Szumigala et al., 2004).
Environmental Chemistry
- In environmental studies, the degradation of related compounds like 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions has been observed, indicating potential pathways for environmental breakdown. This research suggests indirect relevance to understanding how derivatives like 2-Bromo-3,5-difluorobenzonitrile might behave in natural settings (Knight et al., 2003).
Materials Science
- Spectroscopic and second harmonic generation studies of related compounds, such as 5-Bromo-2-methoxybenzonitrile, have been conducted to explore their physical properties and potential applications in nonlinear optics. These findings could be extrapolated to understand similar properties in 2-Bromo-3,5-difluorobenzonitrile (Kumar & Raman, 2017).
Crystallography
- Research on isostructures and polymorphs of halogenated compounds, including dibromo derivatives, could offer insights into the crystalline structures and properties of 2-Bromo-3,5-difluorobenzonitrile. These studies are crucial for understanding the material's characteristics and applications in various technological and pharmaceutical contexts (Britton, 2006).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKQAPQOJGHIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluorobenzonitrile |
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